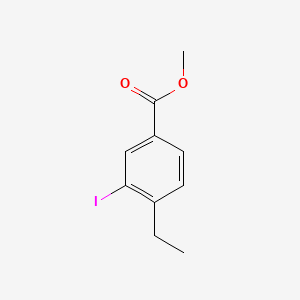

Methyl 4-ethyl-3-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-ethyl-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKHZRNJWHCKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661056 | |

| Record name | Methyl 4-ethyl-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51885-91-7 | |

| Record name | Methyl 4-ethyl-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-ethyl-3-iodobenzoate synthesis protocol

An In-depth Technical Guide to the Synthesis of Methyl 4-ethyl-3-iodobenzoate

Abstract

Methyl 4-ethyl-3-iodobenzoate (CAS No: 51885-91-7) is a halogenated aromatic ester of significant interest in synthetic organic chemistry.[1] Its structure, featuring an ethyl group, a methyl ester, and a strategically positioned iodine atom, makes it a versatile building block for the construction of more complex molecules, particularly in the fields of pharmaceutical and materials science. The aryl iodide moiety is especially valuable for its participation in a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2][3] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining methyl 4-ethyl-3-iodobenzoate, offering in-depth analysis of the chemical principles, detailed step-by-step protocols, and a comparative evaluation to assist researchers in selecting the optimal pathway for their specific needs.

Strategic Overview: A Retrosynthetic Analysis

The primary challenge in synthesizing methyl 4-ethyl-3-iodobenzoate lies in achieving the desired 1,2,4-trisubstitution pattern with high regioselectivity. The two electron-directing groups—the activating ethyl group (ortho-, para-directing) and the deactivating methyl ester group (meta-directing)—are in a para relationship. This arrangement dictates the feasible synthetic approaches. A retrosynthetic analysis reveals three logical pathways, each with distinct advantages and considerations.

Sources

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to Methyl 4-ethyl-3-iodobenzoate

Methyl 4-ethyl-3-iodobenzoate is a polysubstituted aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules. Characterized by a benzene ring functionalized with methyl ester, ethyl, and iodo groups, its structure offers multiple reaction sites for synthetic transformations. The presence of the iodine atom, in particular, makes it an excellent substrate for a variety of cross-coupling reactions, a cornerstone of modern pharmaceutical and materials science research. This guide provides a comprehensive overview of its physicochemical properties, a logical synthetic approach, detailed spectroscopic analysis, and its applications, with a focus on its role in the development of targeted therapeutics.

Core Physicochemical & Structural Data

The unique substitution pattern on the benzene ring dictates the physical and chemical properties of Methyl 4-ethyl-3-iodobenzoate. Understanding these properties is fundamental for its handling, storage, and application in synthetic protocols.

Structural Identifiers:

-

Chemical Name: Methyl 4-ethyl-3-iodobenzoate[1]

-

SMILES: CCc1ccc(cc1I)C(=O)OC[2]

-

InChI: InChI=1/C10H11IO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3[2]

Physicochemical Properties Summary:

The following table summarizes the known and predicted physicochemical properties of Methyl 4-ethyl-3-iodobenzoate. It is typically a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[2]

| Property | Value / Description | Source(s) |

| Physical State | Colorless to pale yellow liquid or solid | [2] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water. | [2] |

| Storage | Store in a cool, dry, dark place. Keep sealed. | [3] |

| Boiling Point | Data not available. Predicted to be >270 °C (based on isomers). | [5][6] |

| Melting Point | Data not available. | [1] |

Synthesis and Purification: A Strategic Approach

While commercially available from various suppliers, understanding the synthesis of Methyl 4-ethyl-3-iodobenzoate provides valuable insight into its chemistry and potential impurities. A logical and common route involves the iodination of a readily available precursor, followed by esterification.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 4-ethylbenzoic acid.

-

Electrophilic Iodination: The ethyl group is an ortho-, para-director. Therefore, direct iodination of 4-ethylbenzoic acid will place the iodine atom at the 3-position (ortho to the ethyl group and meta to the carboxylic acid). This reaction is typically carried out using an iodine source such as molecular iodine (I₂) or N-Iodosuccinimide (NIS) in the presence of an acid catalyst.

-

Fischer Esterification: The resulting 4-ethyl-3-iodobenzoic acid is then converted to its methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol is a classic and efficient method for producing esters.

Experimental Protocol: Synthesis of Methyl 4-ethyl-3-iodobenzoate

Objective: To synthesize Methyl 4-ethyl-3-iodobenzoate from 4-ethyl-3-iodobenzoic acid.

Materials:

-

4-ethyl-3-iodobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-ethyl-3-iodobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the solution.

-

Reaction: Equip the flask with a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by silica gel column chromatography to yield pure Methyl 4-ethyl-3-iodobenzoate.

Trustworthiness Note: The success of this protocol relies on driving the esterification equilibrium towards the product. Using a large excess of methanol and removing water as it forms (if practical) ensures a high yield. The neutralization and extraction steps are critical for removing the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.

Structural Elucidation and Spectroscopic Analysis

The structure of Methyl 4-ethyl-3-iodobenzoate can be unequivocally confirmed using a combination of spectroscopic techniques. Based on its structure and data from closely related isomers, the following spectral characteristics are expected.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~7.0-8.5 ppm), likely a doublet, a singlet (or narrow doublet), and a doublet of doublets, corresponding to the three protons on the substituted ring. Ethyl Group: A quartet (~2.7 ppm, 2H) and a triplet (~1.2 ppm, 3H). Methyl Ester: A sharp singlet (~3.9 ppm, 3H). |

| ¹³C NMR | Carbonyl Carbon: A signal around 165-170 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (~125-145 ppm), including one signal at a lower field for the carbon bearing the iodine atom. Ethyl Group Carbons: Two signals in the aliphatic region. Methyl Ester Carbon: One signal around 52 ppm. |

| IR Spectroscopy | C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹. C-O Stretch (Ester): Strong bands in the 1250-1300 cm⁻¹ region. Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region. sp² C-H Stretch: Peaks just above 3000 cm⁻¹. sp³ C-H Stretch: Peaks just below 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 290, corresponding to the molecular weight. Isotope Pattern: The presence of iodine (¹²⁷I) will give a characteristic M+1 peak. Fragmentation: Expect loss of the methoxy group (-OCH₃, m/z = 31) and the ethyl group (-CH₂CH₃, m/z = 29). |

Applications in Synthetic Chemistry and Drug Discovery

Methyl 4-ethyl-3-iodobenzoate is not an end-product but a valuable intermediate. Its utility stems from the reactivity of the C-I bond, which readily participates in metal-catalyzed cross-coupling reactions.

Key Application: Synthesis of DDR1 Inhibitors

A significant application of this compound is in the synthesis of inhibitors for Discoidin Domain Receptor 1 (DDR1).[4] DDR1 is a receptor tyrosine kinase implicated in the proliferation of certain cancer cells. Methyl 4-ethyl-3-iodobenzoate is a key building block in the synthesis of GZD824, an inhibitor used in the treatment of chronic myelogenous leukemia.[4]

The C-I bond is the reactive handle for introducing new carbon-carbon or carbon-heteroatom bonds, which is a critical step in building the complex molecular architecture of the final drug substance. Iodobenzoates, in general, are pivotal building blocks for synthesizing compounds with diverse applications in medicinal chemistry.[7][8]

Safety and Handling

As with many halogenated organic compounds, proper safety protocols must be strictly followed when handling Methyl 4-ethyl-3-iodobenzoate.[2]

GHS Hazard Information: [3]

-

Pictograms: Warning

-

Hazard Statements:

-

H227: Combustible liquid

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

H412: Harmful to aquatic life with long lasting effects

-

Recommended Precautions: [9][10][11][12]

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Iodobenzoate.

- CymitQuimica. (n.d.). CAS 51885-91-7: methyl 4-ethyl-3-iodo-benzoate.

- Bocsci. (2024, May 11). 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method.

- CDN Isotopes. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.

- Fisher Scientific. (2024, March 28). SAFETY DATA SHEET.

- PubMed. (2024, August 11). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid.

- Sunway Pharm Ltd. (n.d.). Methyl 4-ethyl-3-iodobenzoate - CAS:51885-91-7.

- BLD Pharm. (n.d.). 51885-91-7|Methyl 4-ethyl-3-iodobenzoate.

- ChemicalBook. (n.d.). Methyl 4-ethyl-3-iodobenzoate suppliers & manufacturers in China.

- Sigma-Aldrich. (n.d.). Ethyl 3-iodobenzoate 98 58313-23-8.

- ChemicalBook. (n.d.). 58313-23-8(ETHYL 3-IODOBENZOATE) Product Description.

Sources

- 1. Methyl 4-ethyl-3-iodobenzoate - CAS:51885-91-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. CAS 51885-91-7: methyl 4-ethyl-3-iodo-benzoate [cymitquimica.com]

- 3. 51885-91-7|Methyl 4-ethyl-3-iodobenzoate|BLD Pharm [bldpharm.com]

- 4. Methyl 4-ethyl-3-iodobenzoate suppliers & manufacturers in China [m.chemicalbook.com]

- 5. Ethyl 3-iodobenzoate 98 58313-23-8 [sigmaaldrich.com]

- 6. 58313-23-8 CAS MSDS (ETHYL 3-IODOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

Introduction: Unveiling a Key Synthetic Building Block

An In-Depth Technical Guide to Methyl 4-ethyl-3-iodobenzoate (CAS 51885-91-7)

Methyl 4-ethyl-3-iodobenzoate is a polysubstituted aromatic compound featuring a benzene ring functionalized with a methyl ester, an ethyl group, and an iodine atom.[1] This specific arrangement of functional groups makes it a molecule of significant interest in synthetic organic chemistry. The presence of the iodine atom, in particular, provides a highly versatile reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. Consequently, this compound serves as a valuable intermediate and building block in the synthesis of complex molecular architectures, finding utility in the development of novel pharmaceuticals and advanced materials.[2] This guide provides a comprehensive overview of its chemical properties, robust synthetic protocols, detailed characterization data, and key applications.

Core Physicochemical & Structural Data

A thorough understanding of the fundamental properties of Methyl 4-ethyl-3-iodobenzoate is essential for its effective use and safe handling in a laboratory setting. These core characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 51885-91-7 | [1][3][4] |

| Molecular Formula | C₁₀H₁₁IO₂ | [1][3][4] |

| Molecular Weight | 290.10 g/mol | [4] |

| IUPAC Name | Methyl 4-ethyl-3-iodobenzoate | [1] |

| Alternate Names | 4-Ethyl-3-iodobenzoic Acid Methyl Ester | [4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water | [1] |

| SMILES | CCC1=CC=C(C=C1I)C(=O)OC | [1] |

Strategic Synthesis: The Sandmeyer Reaction Pathway

While several routes to Methyl 4-ethyl-3-iodobenzoate can be envisioned, the Sandmeyer reaction stands out as a reliable and regioselective method. This classic transformation allows for the conversion of an aromatic amino group into a variety of functionalities, including iodine, via a diazonium salt intermediate.[6][7] The key advantage of this approach is the precise placement of the iodine atom, avoiding the potential formation of isomers that can occur with direct electrophilic iodination of methyl 4-ethylbenzoate.

The logical precursor for this synthesis is Methyl 4-ethyl-3-aminobenzoate. The transformation proceeds in two critical steps: diazotization of the amine, followed by displacement with an iodide salt.

Caption: Synthetic workflow for Methyl 4-ethyl-3-iodobenzoate via the Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Objective: To synthesize Methyl 4-ethyl-3-iodobenzoate from Methyl 4-ethyl-3-aminobenzoate.

Materials:

-

Methyl 4-ethyl-3-aminobenzoate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a flask submerged in an ice-salt bath, dissolve Methyl 4-ethyl-3-aminobenzoate (1.0 eq) in a mixture of concentrated HCl and water. Stir until a fine slurry of the amine hydrochloride salt is formed. Cool the mixture to 0-5 °C.

-

Separately, prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature is strictly maintained below 5 °C. The causality for this low temperature is the inherent instability of the diazonium salt, which can decompose prematurely at higher temperatures.

-

After the addition is complete, stir the mixture for an additional 20-30 minutes in the ice bath. The reaction mixture should become a clear solution, indicating the formation of the soluble diazonium salt.

-

-

Iodide Displacement:

-

In a separate, larger flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.[6]

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Transfer the reaction mixture to a separatory funnel. A dark color may be present due to the formation of I₂ byproduct.

-

Wash the mixture with a small amount of saturated sodium thiosulfate solution to quench any excess iodine, which is observed by the disappearance of the dark color.

-

Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude oil or solid by silica gel column chromatography to obtain pure Methyl 4-ethyl-3-iodobenzoate.

-

Spectroscopic Characterization Profile

Confirming the structure and purity of the synthesized product is a critical, self-validating step. The following data represent the expected spectroscopic signatures for Methyl 4-ethyl-3-iodobenzoate.

| Technique | Expected Signature |

| ¹H NMR | Aromatic Protons: 3 distinct signals in the ~7.0-8.0 ppm range, showing characteristic ortho and meta coupling. Methyl Ester (-OCH₃): A singlet at ~3.9 ppm. Ethyl Group (-CH₂CH₃): A quartet at ~2.7 ppm and a triplet at ~1.2 ppm. |

| ¹³C NMR | Approximately 10 distinct signals are expected, including peaks for the carbonyl carbon (~165 ppm), aromatic carbons (120-145 ppm), the methoxy carbon (~52 ppm), and the two aliphatic carbons of the ethyl group. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent peak at m/z ≈ 290.1. Key Fragments: Loss of the methoxy group (-•OCH₃) to give a peak at m/z ≈ 259, and loss of the ethyl group (-•CH₂CH₃) to give a peak at m/z ≈ 261. |

| Infrared (IR) | C=O Stretch (Ester): Strong, sharp absorption band around 1730-1715 cm⁻¹. C-O Stretch (Ester): Two characteristic bands between 1310-1100 cm⁻¹. Aromatic C=C Stretch: Bands in the 1600-1400 cm⁻¹ region. Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹. |

Applications in Drug Discovery and Organic Synthesis

The true value of Methyl 4-ethyl-3-iodobenzoate lies in its utility as a versatile synthetic intermediate. The carbon-iodine bond is significantly more reactive than corresponding C-Br or C-Cl bonds, making it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic construction of complex molecules, a cornerstone of modern drug discovery.[8][9]

Key Applications:

-

Cross-Coupling Reactions: It is an excellent coupling partner in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of new C-C, C-N, and C-O bonds.[8][9]

-

Pharmaceutical Intermediates: It is used in the synthesis of targeted therapies. For example, it is a building block for inhibitors of DDR1 (Discoidin Domain Receptor 1), a receptor tyrosine kinase implicated in cancer cell proliferation.[2] It has also been utilized in the synthesis of GZD824, an inhibitor for treating chronic myelogenous leukemia.[2]

-

Protein Degrader Building Blocks: The molecule serves as a foundational piece in the construction of Proteolysis-Targeting Chimeras (PROTACs) and other protein degraders, an emerging therapeutic modality.[3]

Sources

- 1. CAS 51885-91-7: methyl 4-ethyl-3-iodo-benzoate [cymitquimica.com]

- 2. Methyl 4-ethyl-3-iodobenzoate suppliers & manufacturers in China [m.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. Methyl 4-ethyl-3-iodobenzoate - CAS:51885-91-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Spectral Analysis of Methyl 4-ethyl-3-iodobenzoate

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for Methyl 4-ethyl-3-iodobenzoate (C₁₀H₁₁IO₂), a substituted aromatic ester of significant interest in synthetic chemistry. As a crucial building block, understanding its structural and electronic properties through spectroscopic techniques is paramount for researchers, scientists, and professionals in drug development. This document outlines the theoretical basis for its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides detailed experimental protocols for data acquisition, and offers insights grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

Methyl 4-ethyl-3-iodobenzoate is an aromatic compound characterized by a benzene ring substituted with a methyl ester group, an ethyl group, and an iodine atom. The relative positions of these substituents dictate the electronic environment of each atom and, consequently, their spectroscopic signatures.

Molecular Structure of Methyl 4-ethyl-3-iodobenzoate

Caption: 2D structure of Methyl 4-ethyl-3-iodobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-ethyl-3-iodobenzoate, both ¹H and ¹³C NMR will provide distinct and predictable signals.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons, the ethyl group protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents. The iodine atom exerts a deshielding effect, while the ethyl and methyl ester groups have their characteristic chemical shifts.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H (position 2) | ~8.2 | d | ~2.0 | 1H |

| Aromatic H (position 5) | ~7.8 | dd | ~8.0, 2.0 | 1H |

| Aromatic H (position 6) | ~7.4 | d | ~8.0 | 1H |

| Methoxy (-OCH₃) | ~3.9 | s | - | 3H |

| Ethyl (-CH₂CH₃) | ~2.7 | q | ~7.5 | 2H |

| Ethyl (-CH₂CH₃) | ~1.2 | t | ~7.5 | 3H |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons: The proton at position 2 is ortho to the deshielding carbonyl group and meta to the iodine, resulting in the most downfield shift. The proton at position 5 is ortho to the iodine and meta to the carbonyl group, also experiencing significant deshielding. The proton at position 6 is ortho to the ethyl group and para to the iodine, making it the most upfield of the aromatic signals.

-

Aliphatic Protons: The chemical shifts and multiplicities of the ethyl and methyl protons are standard for these functional groups. The quartet for the methylene protons and the triplet for the methyl protons of the ethyl group are due to coupling with each other.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~166 |

| Aromatic C (quaternary, C-1) | ~132 |

| Aromatic C (quaternary, C-3) | ~95 |

| Aromatic C (quaternary, C-4) | ~145 |

| Aromatic C (CH, C-2) | ~138 |

| Aromatic C (CH, C-5) | ~130 |

| Aromatic C (CH, C-6) | ~128 |

| Methoxy (-OCH₃) | ~52 |

| Ethyl (-CH₂CH₃) | ~29 |

| Ethyl (-CH₂CH₃) | ~15 |

Rationale for Predicted Chemical Shifts:

-

The carbonyl carbon is characteristically found in the 165-175 ppm region.

-

The carbon bearing the iodine (C-3) is significantly shielded due to the "heavy atom effect," resulting in an upfield shift.

-

The other aromatic carbon signals are influenced by the additive effects of the substituents.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of Methyl 4-ethyl-3-iodobenzoate is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

NMR Workflow

Caption: A typical workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ester) | ~1720 | Strong, sharp |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-O stretch (ester) | 1300-1100 | Strong |

| C-I stretch | 600-500 | Medium |

Interpretation of Key Bands:

-

The most prominent peak will be the strong, sharp carbonyl (C=O) stretch of the ester group around 1720 cm⁻¹.

-

The presence of both aromatic and aliphatic C-H stretches will be observed.

-

The strong C-O stretching bands are also characteristic of the ester functionality.

-

The C-I stretch appears in the fingerprint region and can be difficult to assign definitively.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid or liquid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid or a single drop of the liquid Methyl 4-ethyl-3-iodobenzoate onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 290, corresponding to the molecular weight of the compound (for ¹²⁷I). The isotopic pattern of iodine will not be a major factor as it is monoisotopic.

-

Key Fragment Ions:

-

m/z = 259: Loss of the methoxy group (-OCH₃, 31 Da) from the molecular ion.

-

m/z = 231: Loss of the ethyl group (-CH₂CH₃, 29 Da) followed by loss of CO (28 Da), or direct loss of the carboethoxy group.

-

m/z = 163: Loss of iodine (-I, 127 Da) from the molecular ion.

-

m/z = 135: Loss of iodine and the methoxy group.

-

Experimental Protocol for Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is suitable. The instrument can be coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic analysis of Methyl 4-ethyl-3-iodobenzoate provides a detailed picture of its molecular structure. The predicted NMR, IR, and MS data, based on established principles and data from analogous compounds, offer a reliable framework for the identification and characterization of this important synthetic intermediate. The experimental protocols outlined in this guide provide a robust methodology for obtaining high-quality spectral data, ensuring accuracy and reproducibility in research and development settings.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Example Article]. Retrieved from a representative RSC journal. (Note: A generic citation is used here as a specific source for the exact compound was not found, but the format is based on provided search results like[1][2]).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142891, Ethyl 4-iodobenzoate. Retrieved from [Link][3]

-

NIST. (n.d.). Methyl-2-iodobenzoate. In NIST Chemistry WebBook. Retrieved from [Link][4][5][6]

Sources

Methyl 4-ethyl-3-iodobenzoate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 4-Ethyl-3-Iodobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-ethyl-3-iodobenzoate, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative data, this document emphasizes the theoretical principles governing solubility and furnishes a detailed experimental protocol for its determination. By understanding the physicochemical properties of the solute and the principles of solvent interaction, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction to Methyl 4-Ethyl-3-Iodobenzoate

Methyl 4-ethyl-3-iodobenzoate is an aromatic ester with the chemical formula C₁₀H₁₁IO₂ and a molecular weight of approximately 290.10 g/mol [1][2]. Its structure, featuring a substituted benzene ring, makes it a valuable building block in organic synthesis. The molecule's architecture, which includes a non-polar ethyl group and benzene ring, alongside a polar methyl ester group and a halogen (iodine), results in a compound with moderate polarity. This structural duality is central to understanding its solubility behavior. It is generally described as having moderate solubility in organic solvents and limited solubility in water[1]. Depending on its purity and the ambient temperature, it can exist as a colorless to pale yellow liquid or solid[1].

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" is the cornerstone for predicting solubility[3][4]. This principle states that substances with similar intermolecular forces are likely to be soluble in one another[5][6][7].

Key Intermolecular Forces at Play:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules. The large, non-polar benzene ring and the ethyl group in methyl 4-ethyl-3-iodobenzoate contribute significantly to these interactions. Non-polar solvents like hexane and toluene primarily interact through these forces.

-

Dipole-Dipole Interactions: The methyl ester group (-COOCH₃) in the molecule possesses a permanent dipole moment. Polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane also have permanent dipoles, allowing for favorable dipole-dipole interactions with the solute.

-

Hydrogen Bonding: Methyl 4-ethyl-3-iodobenzoate can act as a hydrogen bond acceptor at the oxygen atoms of the ester group. Protic solvents like alcohols (methanol, ethanol) can act as hydrogen bond donors, potentially leading to good solubility.

Based on its structure, methyl 4-ethyl-3-iodobenzoate is expected to be most soluble in solvents of moderate polarity that can engage in both van der Waals and dipole-dipole interactions. Its solubility in highly polar, protic solvents like water is expected to be low due to the large non-polar hydrocarbon portion of the molecule. Conversely, its solubility in purely non-polar solvents like hexane may be limited by the presence of the polar ester group.

Predicted Solubility Profile

While experimental verification is essential, a qualitative prediction of solubility in common organic solvents can be made by considering the polarity of the solvents.

| Solvent | Polarity Index (P') [8][9] | Predicted Solubility | Rationale |

| Hexane | 0.1 | Low to Moderate | Primarily non-polar interactions; the polar ester group may limit solubility. |

| Toluene | 2.4 | Moderate to High | Aromatic nature is compatible with the benzene ring of the solute, and it has a small dipole moment. |

| Diethyl Ether | 2.8 | Moderate to High | Can act as a hydrogen bond acceptor and has a moderate polarity. |

| Dichloromethane | 3.1 | High | A polar aprotic solvent capable of strong dipole-dipole interactions. |

| Ethyl Acetate | 4.4 | High | Similar ester functionality and moderate polarity should lead to good miscibility. |

| Acetone | 5.1 | High | A polar aprotic solvent that can effectively solvate the polar ester group. |

| Ethanol | 5.2 | Moderate to High | Can engage in hydrogen bonding, but the non-polar backbone may be less compatible than with aprotic polar solvents. |

| Methanol | 5.1 | Moderate | Similar to ethanol, but its smaller non-polar part might make it a slightly better solvent. |

| Water | 10.2 | Very Low | The large non-polar region of the molecule is incompatible with the strong hydrogen-bonding network of water[1]. |

Experimental Protocol for Solubility Determination: The Equilibrium Solubility Method

This protocol outlines a reliable method for quantitatively determining the solubility of methyl 4-ethyl-3-iodobenzoate in various organic solvents.

Materials and Equipment

-

Methyl 4-ethyl-3-iodobenzoate (high purity)

-

A range of organic solvents (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and appropriate glassware

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 4-ethyl-3-iodobenzoate to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette.

-

Dilute the supernatant with a known volume of a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method. A standard calibration curve should be prepared using known concentrations of methyl 4-ethyl-3-iodobenzoate.

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visual Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Self-Validating Systems and Trustworthiness

The described experimental protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

-

Use of Excess Solute: This guarantees that the solution is truly saturated and at equilibrium.

-

Constant Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

-

Calibration Curve: The use of a standard calibration curve ensures the accuracy of the quantification method.

-

Replicates: Performing the experiment in triplicate for each solvent provides statistical confidence in the results.

Conclusion

References

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. [Link][3]

-

Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. [Link][4]

-

Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?. [Link][5]

-

The Fountain Magazine. (n.d.). Like Dissolves Like. [Link][6]

-

Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. [Link][7]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link][10]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link][12]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link][13]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link][14]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link][15]

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. [Link][9]

-

Unknown. (2023). Solubility of Organic Compounds. [Link]

Sources

- 1. CAS 51885-91-7: methyl 4-ethyl-3-iodo-benzoate [cymitquimica.com]

- 2. 51885-91-7|Methyl 4-ethyl-3-iodobenzoate|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. quora.com [quora.com]

- 6. fountainmagazine.com [fountainmagazine.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Polarity Index [macro.lsu.edu]

- 9. organometallics.it [organometallics.it]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

- 12. chem.ws [chem.ws]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Khan Academy [khanacademy.org]

- 15. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to Methyl 4-ethyl-3-iodobenzoate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of Methyl 4-ethyl-3-iodobenzoate, a halogenated aromatic ester with significant potential as a building block in medicinal chemistry and materials science. While a definitive historical account of its initial discovery is not prominently documented in the scientific literature, its synthesis and utility can be understood through the lens of established organic chemistry principles and the ongoing quest for novel molecular architectures. This guide will delve into the probable synthetic routes, detailed experimental protocols, and the scientific rationale behind its application, tailored for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

Methyl 4-ethyl-3-iodobenzoate (CAS No. 51885-91-7) is a substituted aromatic compound featuring a benzene ring functionalized with a methyl ester, an ethyl group, and an iodine atom.[1][2][3][4] The strategic placement of these functional groups, particularly the reactive carbon-iodine bond, makes it a versatile intermediate for the construction of more complex molecules through various cross-coupling reactions.[5][6]

Table 1: Physicochemical Properties of Methyl 4-ethyl-3-iodobenzoate

| Property | Value | Reference(s) |

| CAS Number | 51885-91-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁IO₂ | [1][2] |

| Molecular Weight | 290.10 g/mol | [2] |

| Appearance | Typically a colorless to pale yellow liquid or solid | [1] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water | [1] |

Historical Context and Probable Genesis

The precise "discovery" of Methyl 4-ethyl-3-iodobenzoate is not marked by a singular, seminal publication. Its emergence is more likely a result of the systematic exploration of functionalized aromatic compounds by synthetic chemists. The development of robust iodination and esterification methods in the 20th century paved the way for the creation of a vast library of novel building blocks for research and development.

The scientific impetus for synthesizing a molecule like Methyl 4-ethyl-3-iodobenzoate likely stems from its potential as an intermediate in drug discovery. The incorporation of an ethyl group can enhance lipophilicity, while the iodine atom serves as a handle for introducing further molecular complexity through reactions like Suzuki, Sonogashira, and Heck couplings.[5][6]

Synthetic Strategies and Methodologies

The synthesis of Methyl 4-ethyl-3-iodobenzoate can be approached through several logical pathways. Two of the most probable and widely applicable methods are detailed below.

Route 1: Electrophilic Iodination of Methyl 4-ethylbenzoate

This is a direct and efficient approach that begins with the commercially available Methyl 4-ethylbenzoate. The ethyl group is an ortho-, para-director, and since the para position is blocked by the methyl ester, the incoming electrophile (iodine) is directed to the ortho position (position 3).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-ethylbenzoate (1.0 eq) in glacial acetic acid.

-

Addition of Reagents: To this solution, add iodine (1.0 eq) and periodic acid (0.4 eq) as the oxidizing agent.

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 4-ethyl-3-iodobenzoate.

Diagram 1: Synthetic Pathway via Electrophilic Iodination

Sources

- 1. CAS 51885-91-7: methyl 4-ethyl-3-iodo-benzoate [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 51885-91-7|Methyl 4-ethyl-3-iodobenzoate|BLD Pharm [bldpharm.com]

- 4. Methyl 4-ethyl-3-iodobenzoate - CAS:51885-91-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. 4-Ethyl-3-iodobenzoic Acid|Research Chemical [benchchem.com]

- 6. benchchem.com [benchchem.com]

Methyl 4-ethyl-3-iodobenzoate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 4-ethyl-3-iodobenzoate is a substituted aromatic carboxylic acid ester that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive aryl iodide, a sterically directing ethyl group, and a versatile methyl ester, makes it a strategic intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical Properties

Methyl 4-ethyl-3-iodobenzoate is characterized by the following properties:

| Property | Value |

| CAS Number | 51885-91-7[1] |

| Molecular Formula | C₁₀H₁₁IO₂[1] |

| Molecular Weight | 290.1 g/mol [1] |

| Appearance | Typically a colorless to pale yellow liquid or solid, depending on purity and temperature. |

| Solubility | Moderately soluble in common organic solvents and has limited solubility in water. |

Commercial Availability

Methyl 4-ethyl-3-iodobenzoate is commercially available from a range of suppliers, catering to the needs of research and development laboratories. Purity levels are typically offered at a minimum of 98%.

| Supplier | Available Quantities | Purity |

| CP Lab Safety | 100 mg | min 98%[1] |

| BLD Pharm | Custom | -[2] |

| ChemicalBook | 500mg, 5g, 1kg, 5kg | 97-98%[3] |

| Sunway Pharm | 100mg, 250mg, 1g, 5g | 97%[4] |

It is important to note that this compound is intended for professional manufacturing, research laboratories, and industrial or commercial usage only and is not for medical or consumer use.[1]

Synthesis of Methyl 4-ethyl-3-iodobenzoate

The proposed synthesis would begin with the readily available Methyl 4-ethyl-3-aminobenzoate.

Caption: Proposed synthesis of Methyl 4-ethyl-3-iodobenzoate via a Sandmeyer reaction.

Experimental Protocol: Proposed Synthesis via Sandmeyer Reaction

Objective: To synthesize Methyl 4-ethyl-3-iodobenzoate from Methyl 4-ethyl-3-aminobenzoate.

Materials:

-

Methyl 4-ethyl-3-aminobenzoate

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Diethyl ether

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a round-bottom flask, dissolve Methyl 4-ethyl-3-aminobenzoate in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure Methyl 4-ethyl-3-iodobenzoate.

-

Applications in Drug Discovery

The strategic placement of the iodo, ethyl, and methyl ester groups on the benzene ring makes Methyl 4-ethyl-3-iodobenzoate a key intermediate in the synthesis of several targeted therapies.

Synthesis of DDR1 Inhibitors

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that has been implicated in various cancers. Methyl 4-ethyl-3-iodobenzoate is utilized in the preparation of potent DDR1 inhibitors.[3] These inhibitors are crucial for suppressing the proliferation of cancer cells that exhibit high levels of DDR1 expression.[3] The aryl iodide moiety of Methyl 4-ethyl-3-iodobenzoate serves as a key handle for cross-coupling reactions, allowing for the introduction of other molecular fragments to build the final inhibitor structure.

Caption: General workflow for the synthesis of DDR1 inhibitors using Methyl 4-ethyl-3-iodobenzoate.

Synthesis of GZD824

Methyl 4-ethyl-3-iodobenzoate is also a key precursor in the synthesis of GZD824, an inhibitor used in the treatment of chronic myelogenous leukemia (CML).[3] The synthesis of GZD824 likely involves a series of transformations where the iodo group is replaced through a cross-coupling reaction to introduce a nitrogen-containing heterocyclic moiety, a common feature in many kinase inhibitors. The ethyl and methyl ester groups can be further modified or may be integral parts of the final pharmacophore.

Quality Control and Analytical Methods

To ensure the purity and identity of Methyl 4-ethyl-3-iodobenzoate, a combination of chromatographic and spectroscopic techniques is employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for assessing the purity of volatile and semi-volatile organic compounds. The gas chromatogram will indicate the presence of any impurities, while the mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the number and types of protons in the molecule. The characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the methyl ester (a singlet) will be present in their expected chemical shift regions with appropriate splitting patterns and integration values.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming its structure.

-

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-ethyl-3-iodobenzoate. While a specific safety data sheet (SDS) for this compound is not widely available, information from related aryl iodides and benzoates should be considered.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from light and incompatible materials. Keep the container tightly sealed.

Conclusion

Methyl 4-ethyl-3-iodobenzoate is a commercially available and synthetically versatile building block with significant applications in the field of drug discovery. Its utility in the synthesis of targeted therapies, such as DDR1 and CML inhibitors, underscores its importance for researchers and scientists in the pharmaceutical industry. The proposed synthetic route via a Sandmeyer reaction provides a reliable method for its preparation, and standard analytical techniques can ensure its quality for use in complex synthetic endeavors. As with all chemical reagents, adherence to proper safety and handling procedures is paramount.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

2 Iodobenzoic Acid. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]

-

Methyl 4-ethyl-3-iodobenzoate, min 98%, 100 mg. (n.d.). CP Lab Safety. Retrieved January 4, 2026, from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

(PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Ethyl 4-Iodobenzoate Manufacturers, Suppliers & Exporters. (n.d.). Cefa Cilinas. Retrieved January 4, 2026, from [Link]

-

Methyl 4-iodobenzoate. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Ethyl 4-iodobenzoate. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

-

Attempted iodination of ethyl benzoate under electrochemical conditions... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 4, 2026, from [Link]

-

Ethyl 4-Hydroxy-3-Iodobenzoate. (n.d.). ChemBK. Retrieved January 4, 2026, from [Link]

- JP2003012597A - Method for producing monoiodine of methylbenzoic acid. (n.d.). Google Patents.

-

Iodine(V)-Based Oxidants in Oxidation Reactions. (2023). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Ethyl 4-amino-3-iodobenzoate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2023). Journal of Biomedical Research & Environmental Sciences. Retrieved January 4, 2026, from [Link]

-

Ethyl 4-methylbenzoate. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

-

ETHYL 4-IODOBENZOATE. (n.d.). precisionFDA. Retrieved January 4, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 51885-91-7|Methyl 4-ethyl-3-iodobenzoate|BLD Pharm [bldpharm.com]

- 3. Methyl 4-ethyl-3-iodobenzoate suppliers & manufacturers in China [m.chemicalbook.com]

- 4. Methyl 4-ethyl-3-iodobenzoate - CAS:51885-91-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

Eine Technische Anleitung zur Derivatisierung von Methyl-4-ethyl-3-iodbenzoat für die Wirkstoffforschung

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung

Methyl-4-ethyl-3-iodbenzoat ist ein vielseitiges Ausgangsmaterial in der medizinischen Chemie, das als anpassungsfähiges Gerüst für die Synthese einer Vielzahl von Molekülen dient. Seine strategische Substitution mit einer Ethylgruppe und einem reaktiven Iodatom an einem Benzoesäureester-Kern ermöglicht eine präzise Modifikation durch moderne Kreuzkupplungsreaktionen. Diese Anleitung bietet einen detaillierten technischen Überblick über die wichtigsten Derivatisierungsstrategien, einschließlich der Suzuki-Miyaura-, Sonogashira-, Heck- und Buchwald-Hartwig-Kupplungen. Jedes Protokoll wird mit einem tiefen Einblick in die mechanistischen Grundlagen präsentiert, um Wissenschaftlern die rationale Optimierung von Reaktionsbedingungen zu ermöglichen und die Entdeckung neuartiger pharmazeutischer Wirkstoffe zu beschleunigen.

Einleitung: Die strategische Bedeutung von Methyl-4-ethyl-3-iodbenzoat

In der modernen Wirkstoffforschung ist die Fähigkeit, Molekülgerüste systematisch zu modifizieren, von entscheidender Bedeutung, um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften von Leitstrukturen zu optimieren. Methyl-4-ethyl-3-iodbenzoat stellt in diesem Zusammenhang ein wertvolles Zwischenprodukt dar. Die einzelnen Komponenten des Moleküls bieten unterschiedliche Ansatzpunkte für die Derivatisierung:

-

Das Iodatom: Als reaktivstes der Halogene in Palladium-katalysierten Kreuzkupplungsreaktionen ermöglicht es die effiziente Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen.[1] Die Reaktivität von Aryliodiden ist im Allgemeinen höher als die von Arylbromiden oder -chloriden, was oft mildere Reaktionsbedingungen erlaubt.[2]

-

Der Benzoesäureester: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu erhalten, die als wichtiger pharmakophorer Anker in vielen biologisch aktiven Molekülen dient.[3][4][5] Alternativ kann der Ester zu anderen funktionellen Gruppen modifiziert werden.

-

Die Ethylgruppe: Diese Gruppe beeinflusst die Lipophilie und die sterischen Eigenschaften des Moleküls und kann potenzielle Wechselwirkungen in der Bindungstasche eines Zielproteins modulieren.

Diese Anleitung konzentriert sich auf die Derivatisierung am Iod-substituierten C3-Zentrum des Benzolrings, da dies die größte strukturelle Vielfalt ermöglicht.

Kernstrategien der Derivatisierung: Palladium-katalysierte Kreuzkupplungen

Palladium-katalysierte Kreuzkupplungsreaktionen sind zu einem unverzichtbaren Werkzeug in der organischen Synthese geworden, was durch die Verleihung des Nobelpreises für Chemie im Jahr 2010 an Richard F. Heck, Ei-ichi Negishi und Akira Suzuki unterstrichen wird.[6] Diese Reaktionen folgen im Allgemeinen einem ähnlichen katalytischen Zyklus, der eine oxidative Addition, eine Transmetallierung (oder eine ähnliche Kopplungsreaktion) und eine reduktive Eliminierung umfasst.

Diagramm des allgemeinen katalytischen Zyklus für Pd-katalysierte Kreuzkupplungen

Abbildung 1: Allgemeiner katalytischer Zyklus für Palladium-katalysierte Kreuzkupplungsreaktionen.

Suzuki-Miyaura-Kupplung: Bildung von Biarylstrukturen

Die Suzuki-Miyaura-Kupplung ist eine der am weitesten verbreiteten Methoden zur Bildung von C(sp²)-C(sp²)-Bindungen, die für die Synthese von Biaryl-Strukturen, die in vielen pharmazeutischen Wirkstoffen vorkommen, von zentraler Bedeutung ist.[7][8]

Kausale Begründung der experimentellen Entscheidungen

Die Wahl der Reaktionspartner und -bedingungen ist entscheidend für den Erfolg der Suzuki-Kupplung.[1]

-

Palladium-Katalysator: Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄) ist eine häufige und effektive Wahl, da es sich um eine direkte Quelle für die aktive Pd(0)-Spezies handelt.[1] Alternativ können Pd(II)-Präkatalysatoren wie Pd(OAc)₂ in Kombination mit Phosphinliganden verwendet werden.[7]

-

Base: Eine Base ist für den Transmetallierungsschritt unerlässlich, da sie die Boronsäure aktiviert.[9] Anorganische Basen wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) werden häufig in wässriger Lösung verwendet, um die Reaktion zu erleichtern.[1]

-

Lösungsmittelsystem: Ein gemischtes Lösungsmittelsystem wie Toluol/Ethanol/Wasser oder Dioxan/Wasser wird üblicherweise verwendet, um sowohl die organischen Reaktanten als auch die anorganische Base zu lösen.[1]

-

Inerte Atmosphäre: Die Reaktion wird typischerweise unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durchgeführt, um die Oxidation und Deaktivierung des Pd(0)-Katalysators zu verhindern.[1]

Experimentelles Protokoll: Suzuki-Miyaura-Kupplung

-

Reaktionsaufbau: In einem ofengetrockneten Schlenk-Kolben werden Methyl-4-ethyl-3-iodbenzoat (1,0 Äq.), die entsprechende Arylboronsäure (1,2-1,5 Äq.), der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 2-5 mol%) und die Base (z. B. K₂CO₃, 2,0 Äq.) vorgelegt.[1][7]

-

Inertisierung: Der Kolben wird mit einem Septum verschlossen und dreimal evakuiert und mit einem Inertgas (Argon oder Stickstoff) gefüllt, um eine sauerstofffreie Umgebung zu gewährleisten.[1]

-

Zugabe des Lösungsmittels: Das entgaste Lösungsmittelsystem (z. B. eine 4:1:1-Mischung aus Toluol, Ethanol und Wasser) wird über eine Spritze zugegeben.[10]

-

Reaktionsdurchführung: Die Reaktionsmischung wird unter kräftigem Rühren auf 80-100 °C erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verfolgt werden.[1]

-

Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt, mit Ethylacetat verdünnt und in einem Scheidetrichter mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen.[1]

-

Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Biarylderivat zu erhalten.[7]

Vergleichstabelle für die Suzuki-Miyaura-Kupplung

| Arylboronsäure (R-B(OH)₂) | Katalysator (mol%) | Base | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) (repräsentativ) |

| Phenylboronsäure | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluol/EtOH/H₂O | 80 | 12 | 92 |

| 4-Methoxyphenylboronsäure | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxan/H₂O | 100 | 8 | 95 |

| 3-Pyridinylboronsäure | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF/H₂O | 90 | 16 | 85 |

Sonogashira-Kupplung: Einführung von Alkinyl-Gruppen

Die Sonogashira-Kupplung ist eine äußerst effiziente Methode zur Bildung von C(sp²)-C(sp)-Bindungen, die zur Synthese von Arylalkinen führt.[2][11][12] Diese Struktureinheit ist in vielen Naturstoffen, Pharmazeutika und organischen Materialien von Bedeutung.

Kausale Begründung der experimentellen Entscheidungen

Die Sonogashira-Reaktion verläuft typischerweise über zwei miteinander verbundene katalytische Zyklen, einen Palladium- und einen Kupferzyklus.[11]

-

Katalysatorsystem: Die Reaktion wird klassischerweise durch einen Palladium(0)-Komplex (z. B. Pd(PPh₃)₂Cl₂) und ein Kupfer(I)-Salz (z. B. CuI) als Co-Katalysator katalysiert.[10][12] Das Kupfer(I) reagiert mit dem terminalen Alkin und der Base zu einem Kupfer(I)-acetylid, das dann die Alkinylgruppe auf den Palladiumkomplex überträgt (Transmetallierung).[11]

-

Base: Eine Aminbase wie Triethylamin (Et₃N) oder Diisopropylamin (DIPA) wird verwendet, um das terminale Alkin zu deprotonieren und das entstehende Halogenwasserstoff-Nebenprodukt zu neutralisieren.[10][13]

-

Kupferfreie Varianten: Um die Verwendung von Kupfer zu vermeiden, das zu Homokupplungen des Alkins führen kann, wurden kupferfreie Protokolle entwickelt. Diese erfordern oft andere Basen und Liganden.[12]

Experimentelles Protokoll: Sonogashira-Kupplung (Kupfer-katalysiert)

-

Reaktionsaufbau: In einem Schlenk-Kolben unter Inertgasatmosphäre werden Methyl-4-ethyl-3-iodbenzoat (1,0 Äq.), Pd(PPh₃)₂Cl₂ (2 mol%) und CuI (1 mol%) vorgelegt.[10]

-

Zugabe von Lösungsmittel und Base: Wasserfreies Tetrahydrofuran (THF) und Triethylamin (2,0 Äq.) werden zugegeben.[10]

-

Zugabe des Alkins: Das terminale Alkin (1,1 Äq.) wird langsam zur gerührten Lösung zugetropft.[10]

-

Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur gerührt und der Fortschritt mittels DC oder GC-MS überwacht.[10][11]

-

Aufarbeitung: Nach Abschluss wird die Mischung mit einem organischen Lösungsmittel (z. B. Diethylether) verdünnt und die organische Phase mit gesättigter wässriger Ammoniumchloridlösung (zur Entfernung von Kupfer) und anschließend mit Kochsalzlösung gewaschen.[11]

-

Reinigung: Die organische Phase wird getrocknet, filtriert und eingeengt. Die Reinigung erfolgt durch Säulenchromatographie.[11]

Diagramm des Sonogashira-Kupplungsworkflows

Abbildung 2: Experimenteller Arbeitsablauf für die Sonogashira-Kupplung.

Heck-Kupplung: Synthese von substituierten Alkenen

Die Heck-Reaktion (oder Mizoroki-Heck-Reaktion) ist eine Palladium-katalysierte Reaktion eines ungesättigten Halogenids mit einem Alken zur Bildung eines substituierten Alkens.[14] Sie ist ein leistungsfähiges Werkzeug zur Bildung von C(sp²)-C(sp²)-Bindungen.[15]

Kausale Begründung der experimentellen Entscheidungen

-

Katalysator und Ligand: Pd(OAc)₂ ist ein gängiger Präkatalysator. Die Reaktion erfordert oft einen Phosphinliganden wie Tri(o-tolyl)phosphin, um den Katalysator zu stabilisieren und die Reaktivität zu fördern.[10] Bei reaktiven Substraten wie Aryliodiden kann die Reaktion auch ohne Liganden durchgeführt werden.[15]

-

Base: Eine Base, typischerweise ein Amin wie Triethylamin, ist erforderlich, um das im katalytischen Zyklus entstehende HI zu neutralisieren und den Pd(0)-Katalysator zu regenerieren.[15]

-

Lösungsmittel: Polare aprotische Lösungsmittel wie N,N-Dimethylformamid (DMF) oder Acetonitril sind für hohe Reaktionsgeschwindigkeiten notwendig.[10][14]

Experimentelles Protokoll: Heck-Kupplung

-

Reaktionsaufbau: In einem wiederverschließbaren Reaktionsgefäß werden Methyl-4-ethyl-3-iodbenzoat (1,0 Äq.), das Alken (z. B. Styrol, 1,2 Äq.), Pd(OAc)₂ (1 mol%) und ein Phosphinligand (z. B. Tri(o-tolyl)phosphin, 2 mol%) zusammengegeben.[10]

-

Inertisierung und Zugabe der Reagenzien: Das Gefäß wird mit einem Inertgas gespült. Wasserfreies DMF und Triethylamin (1,5 Äq.) werden über eine Spritze zugegeben.[10]

-

Reaktionsdurchführung: Das Gefäß wird verschlossen und die Mischung unter Rühren auf 100 °C erhitzt. Der Fortschritt wird mittels DC oder GC-MS überwacht.[10]

-

Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mit Diethylether extrahiert.[10]

-

Reinigung: Die vereinigten organischen Phasen werden gewaschen, getrocknet und eingeengt. Das Produkt wird durch Säulenchromatographie gereinigt.

Vergleichstabelle für die Heck-Kupplung

| Alken | Katalysator (mol%) | Base | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) (repräsentativ) |

| Styrol | Pd(OAc)₂ (1) / P(o-tol)₃ (2) | Et₃N | DMF | 100 | 16 | 88 |

| n-Butylacrylat | Pd(OAc)₂ (1) | Na₂CO₃ | DMA | 120 | 10 | 91 |

| Cyclohexen | Herrmann-Katalysator (0.5) | K₂CO₃ | NMP | 110 | 24 | 75 |

Buchwald-Hartwig-Aminierung: Bildung von Arylaminen

Die Buchwald-Hartwig-Aminierung ist eine Palladium-katalysierte Kreuzkupplungsreaktion zur Bildung von Kohlenstoff-Stickstoff-Bindungen.[6][16] Diese Reaktion hat die Synthese von Arylaminen revolutioniert, die in unzähligen Pharmazeutika und Naturstoffen vorkommen.[6][17]

Kausale Begründung der experimentellen Entscheidungen

-

Katalysator und Ligand: Der Erfolg der Buchwald-Hartwig-Aminierung hängt stark von der Wahl des Liganden ab. Sperrige, elektronenreiche Phosphinliganden wie Xantphos, BINAP oder Josiphos-Typ-Liganden sind entscheidend für die katalytische Aktivität, insbesondere bei weniger reaktiven Arylhalogeniden.[16][17] Bidentate Liganden können die Bildung von Palladium-Dimeren verhindern und die Reaktion beschleunigen.[6]

-

Base: Eine starke, nicht-nukleophile Base wie Natrium-tert-butoxid (NaOt-Bu) oder Lithium-Hexamethyldisilazid (LHMDS) ist typischerweise erforderlich, um das Amin zu deprotonieren und das Palladium-Amido-Intermediat zu bilden.[16][18]

-

Lösungsmittel: Aprotische Lösungsmittel wie Toluol, Dioxan oder THF werden üblicherweise verwendet.[16]

Experimentelles Protokoll: Buchwald-Hartwig-Aminierung

-

Reaktionsaufbau: In einem ofengetrockneten Schlenk-Rohr werden unter Inertgasatmosphäre der Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 1-2 mol%), der entsprechende Ligand (z. B. Xantphos, 2-4 mol%) und die Base (z. B. NaOt-Bu, 1,4 Äq.) vorgelegt.

-

Zugabe der Reaktanten: Das Lösungsmittel (z. B. Toluol) wird zugegeben, gefolgt von Methyl-4-ethyl-3-iodbenzoat (1,0 Äq.) und dem Amin (1,2 Äq.).

-

Reaktionsdurchführung: Die Mischung wird auf 80-110 °C erhitzt und der Reaktionsfortschritt mittels DC oder LC-MS überwacht.

-

Aufarbeitung: Nach dem Abkühlen wird die Reaktion durch Zugabe von Wasser gequencht und mit einem organischen Lösungsmittel extrahiert.

-

Reinigung: Die organische Phase wird gewaschen, getrocknet, eingeengt und das Produkt durch Säulenchromatographie gereinigt.

Fazit und Ausblick

Methyl-4-ethyl-3-iodbenzoat ist ein außergewöhnlich nützliches Substrat für die Derivatisierung durch eine Reihe von robusten und gut verstandenen Palladium-katalysierten Kreuzkupplungsreaktionen. Die in dieser Anleitung beschriebenen Protokolle für die Suzuki-Miyaura-, Sonogashira-, Heck- und Buchwald-Hartwig-Reaktionen bieten Forschern einen klaren Weg zur Erzeugung einer breiten Palette von Analoga für die Wirkstoffforschung. Durch das Verständnis der mechanistischen Grundlagen hinter jeder Transformation können Wissenschaftler die Reaktionsbedingungen rational anpassen, um die Ausbeuten zu maximieren und die Synthese neuartiger Verbindungen mit potenzieller therapeutischer Wirkung zu beschleunigen. Die hier vorgestellten Methoden bilden eine solide Grundlage für die Exploration des chemischen Raums um das Methyl-4-ethyl-3-iodbenzoat-Gerüst und tragen so zur Weiterentwicklung der medizinischen Chemie bei.

Referenzen

-

A Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions. (2025). Benchchem.

-

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate with Aryl Boronic Acids. (2025). Benchchem.

-

Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzoate with Terminal Alkynes. (2025). Benchchem.

-

Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzoate. (2025). Benchchem.

-

Austin, W. B., Bilow, N., Kelleghan, W. J., & Lau, K. S. Y. (n.d.). Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. The Journal of Organic Chemistry. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Koranne, A., Turakhia, S., Jha, V. K., Gupta, S., Ravi, R., Mishra, A., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

-

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate. (2025). Benchchem.

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Heck Reaction. (2023). Chemistry LibreTexts. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]

-

Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (2025). ResearchGate. [Link]

-

Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC. [Link]

-

Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

-

Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. (n.d.). ResearchGate. [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

-

Smith, M. R., Jang, Y. J., Kim, J. Y., & Ciufolini, M. A. (2013). Selective reactivity of electron-rich aryl iodides in the Heck arylation of disubstituted alkenes catalyzed by palladium-arylurea complexes. Tetrahedron, 69. [Link]

-

Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). PubMed. [Link]

-

Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). PubMed. [Link]

-

Benzoic acid. (n.d.). Wikipedia. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). [Link]

-

Heck alkenylation of aryl iodides with alkenic nucleophiles. (n.d.). ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.se [fishersci.se]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jk-sci.com [jk-sci.com]

- 17. research.rug.nl [research.rug.nl]

- 18. chem.libretexts.org [chem.libretexts.org]

Unlocking the Therapeutic Potential of Iodinated Benzoates: A Technical Guide for Researchers

Foreword: The Versatile Chemistry of Iodinated Benzoates